

Rebastinib solubility and stability

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Compound Focus: Rebastinib

CAS No.: 1020172-07-9

Cat. No.: S547894

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Solubility and Storage Data

The table below summarizes the key physicochemical and handling information for **rebastinib** from the search results.

Property	Reported Value / Condition	Source / Context
Molecular Weight	553.59 g/mol	[1] [2] [3]
Chemical Formula	C30H28FN7O3	[1] [2] [3]
Solubility in DMSO	~111 mg/mL (~200.5 mM)	[2]
Solubility in Ethanol	~18 mg/mL	[2]
Solubility in Water	Insoluble	[2]
Long-Term Storage	-20°C	[3]

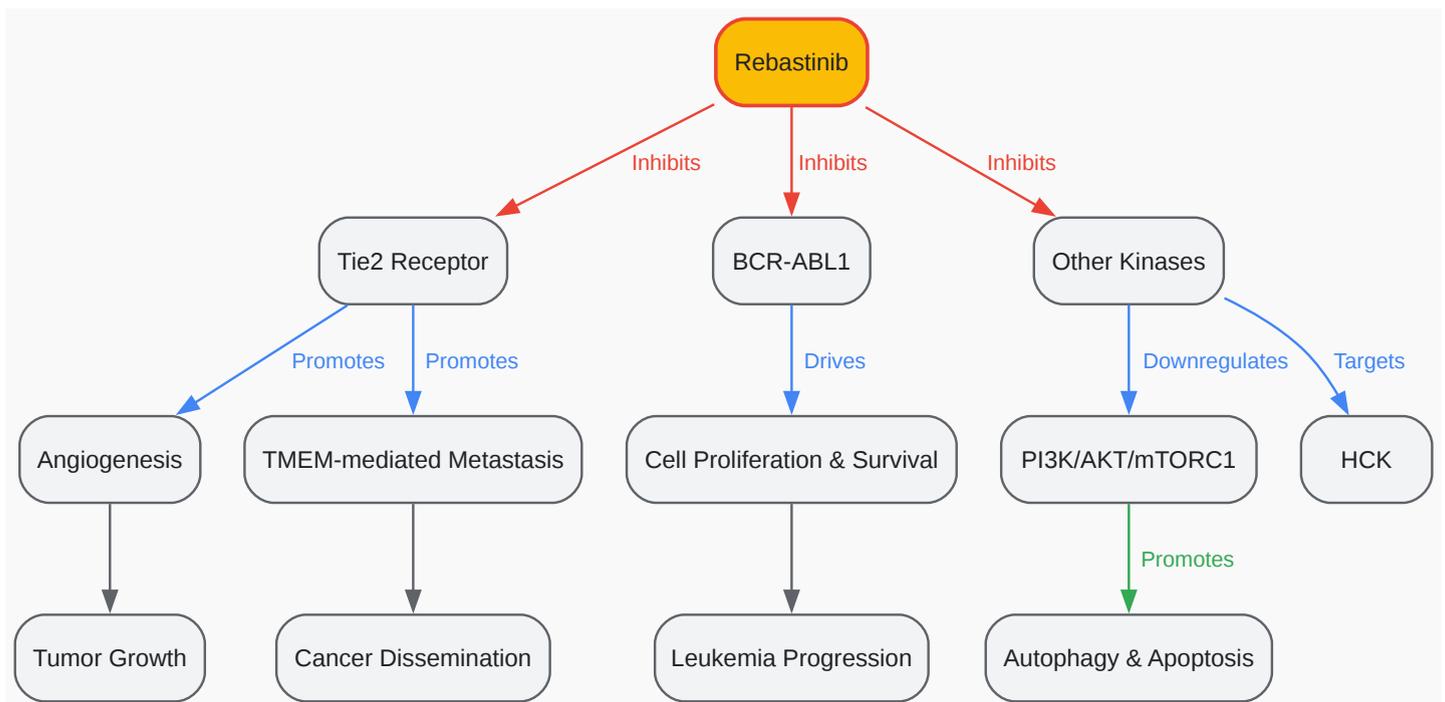
Experimental Context and Protocols

The solubility data is primarily provided by commercial chemical suppliers for in vitro research use. Here are the experimental contexts where **rebastinib**'s solubility and stability were key factors:

- **In Vitro Cell-Based Assays:** For cell proliferation and kinase activity assays, **rebastinib** was dissolved in **DMSO** to create a stock solution, which was then diluted into the cell culture medium. The final DMSO concentration was kept low (e.g., 1% v/v) to avoid solvent toxicity [4] [2].
- **Liposomal Formulation for In Vivo Study:** To improve its delivery profile, one study developed a pH-dependent liposomal formulation of **rebastinib**. The liposomes were composed of DOPE, CHEMS, and PEG-2000, fabricated using a microfluidic system. This formulation demonstrated **controlled release kinetics** and was dialyzed in PBS (pH 7.4) to remove unencapsulated drug, indicating the compound's stability under these conditions [5].

Mechanisms of Action and Signaling Pathways

Rebastinib is a multi-target kinase inhibitor. The diagram below illustrates its primary known mechanisms of action and the signaling pathways it affects.



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Rebastinib is a multi-kinase inhibitor that primarily targets the Tie2 receptor and BCR-ABL1, affecting processes like angiogenesis and cancer cell proliferation. It also inhibits other kinases like HCK, leading to downstream effects on the PI3K/AKT/mTORC1 pathway.

Research Implications and Data Gaps

- **Formulation is Key for Aqueous Delivery:** **Rebastinib**'s inherent insolubility in water is a major challenge for in vivo studies and potential clinical application. The successful use of a **liposomal delivery system** in one study highlights a viable strategy to overcome this hurdle, providing a stable formulation for sustained release [5].
- **Information Gaps:** The available data lacks detailed stability profiles under various conditions (e.g., pH, temperature, light). There is also no information on:
 - Lyophilized powder stability
 - Solution stability at room temperature or 4°C
 - Plasma stability
 - Official expiration dating

For the most precise and complete data, I recommend **contacting manufacturers directly** or consulting specialized pharmaceutical databases that may contain regulatory-grade stability studies.

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References

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